AkaLumine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

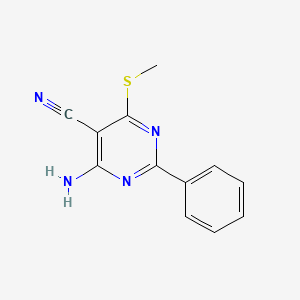

AkaLumine is a luciferin analogue that has been developed for use in bioluminescence imaging. It is particularly noted for its near-infrared emission, which allows for deeper tissue imaging compared to traditional luciferins. This compound is often used in conjunction with a luciferase enzyme, such as Akaluc, to produce bioluminescence that can be detected in living organisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of AkaLumine hydrochloride involves several steps. One method includes reacting D-cysteine methyl ester hydrochloride with triphenylmethanol to obtain an intermediate, followed by further reactions to produce the final compound . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the product.

Industrial Production Methods: Industrial production of this compound hydrochloride may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The compound is often produced in solid form and requires careful handling to protect it from light and moisture .

Analyse Chemischer Reaktionen

Types of Reactions: AkaLumine undergoes several types of chemical reactions, including oxidation and bioluminescent reactions. When catalyzed by luciferase, this compound produces near-infrared light, making it suitable for deep tissue imaging .

Common Reagents and Conditions: Common reagents used in reactions with this compound include luciferase enzymes and substrates like adenosine triphosphate (ATP). The reactions are typically carried out under physiological conditions, often in aqueous solutions .

Major Products Formed: The primary product formed from the reaction of this compound with luciferase is light emission in the near-infrared spectrum. This bioluminescent reaction is highly efficient and produces a strong signal that can be detected in vivo .

Wissenschaftliche Forschungsanwendungen

AkaLumine has a wide range of applications in scientific research. It is extensively used in bioluminescence imaging to track gene expression, monitor cellular processes, and study disease progression in living organisms . In medicine, this compound is used to visualize tumor growth and metastasis, as well as to monitor the efficacy of therapeutic interventions . In biology, it aids in studying circadian rhythms and other dynamic biological processes . Industrial applications include its use in developing new diagnostic tools and imaging technologies .

Wirkmechanismus

The mechanism of action of AkaLumine involves its oxidation by the luciferase enzyme, resulting in the emission of light. The molecular targets include the luciferase enzyme and the substrates involved in the bioluminescent reaction. The pathway involves the conversion of chemical energy into light energy, which can be detected and measured .

Vergleich Mit ähnlichen Verbindungen

AkaLumine is unique in its ability to produce near-infrared light, which allows for deeper tissue imaging compared to other luciferins like D-luciferin and coelenterazine . Similar compounds include D-luciferin, which emits light in the green-yellow spectrum, and coelenterazine, which emits blue light. This compound’s near-infrared emission provides a significant advantage in terms of tissue penetration and signal clarity .

Eigenschaften

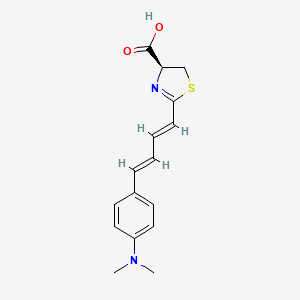

Molekularformel |

C16H18N2O2S |

|---|---|

Molekulargewicht |

302.4 g/mol |

IUPAC-Name |

(4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C16H18N2O2S/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20/h3-10,14H,11H2,1-2H3,(H,19,20)/b5-3+,6-4+/t14-/m1/s1 |

InChI-Schlüssel |

ULTVSKXCSMDCHR-SBRPLTKKSA-N |

Isomerische SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=N[C@H](CS2)C(=O)O |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)

![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)

![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)